molecular formula C23H17ClF2N2 B10935146 4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10935146
M. Wt: 394.8 g/mol
InChI Key: OZAXDLBYDDMCNB-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of chloro, fluorophenyl, and methylbenzyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The chloro, fluorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the fluorophenyl and methylbenzyl groups.

    3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro and methylbenzyl groups.

    1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and fluorophenyl groups.

Uniqueness

4-chloro-3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the combination of chloro, fluorophenyl, and methylbenzyl substituents, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C23H17ClF2N2

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17ClF2N2/c1-15-3-2-4-16(13-15)14-28-23(18-7-11-20(26)12-8-18)21(24)22(27-28)17-5-9-19(25)10-6-17/h2-13H,14H2,1H3

InChI Key

OZAXDLBYDDMCNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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